molecular formula C7H12O2 B6237998 rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol CAS No. 1932179-53-7

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Cat. No.: B6237998
CAS No.: 1932179-53-7
M. Wt: 128.2
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Description

rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol typically involves the following steps:

    Epoxidation of Norbornene: Norbornene is reacted with a peracid, such as m-chloroperbenzoic acid, to form the epoxide.

    Ring-Opening Reaction: The epoxide is then subjected to a ring-opening reaction using a nucleophile, such as methanol, under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the nucleophilic attack.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Studies: The compound can be used to study enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.

Medicine:

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism by which rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol exerts its effects depends on the specific application. For example, in enzyme studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

    Norbornene: A precursor in the synthesis of rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol.

    Epoxides: Compounds with similar reactive oxirane rings.

    Cyclohexanols: Compounds with similar hydroxyl groups attached to a cyclohexane ring.

Uniqueness: rac-[(1R,2R,4S)-7-oxabicyclo[221]heptan-2-yl]methanol is unique due to its bicyclic structure, which includes both an oxirane ring and a cyclohexane ring

Properties

CAS No.

1932179-53-7

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

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